2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one
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Overview
Description
2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one is a complex organic compound that features a piperazine ring, a pyrrolidinone moiety, and a pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the 4-benzylpiperazine derivative. This can be achieved by reacting piperazine with benzyl chloride in the presence of a base such as sodium hydroxide.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone moiety can be synthesized by reacting pyrrolidine with an appropriate acylating agent, such as acetic anhydride, under controlled conditions.
Coupling Reaction: The final step involves coupling the piperazine derivative with the pyrrolidinone moiety and the pyranone structure. This can be achieved through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the electrophilic carbon of the pyranone ring, forming the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities. It has shown promise in inhibiting the growth of various pathogens.
Biological Research: The compound is used in studies investigating its effects on cellular processes and molecular pathways.
Drug Discovery: Due to its complex structure, the compound serves as a lead molecule for the development of new therapeutic agents targeting specific diseases.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. This can lead to the inhibition of pathogen growth or modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares a similar piperazine and chromenone structure.
Methyl 4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzoate: This compound features a pyrrolidinone moiety similar to the target compound.
Uniqueness
2-[(4-benzylpiperazin-1-yl)methyl]-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one is unique due to its combination of a piperazine ring, a pyrrolidinone moiety, and a pyranone structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4/c27-21-14-20(29-17-22(21)30-18-23(28)26-8-4-5-9-26)16-25-12-10-24(11-13-25)15-19-6-2-1-3-7-19/h1-3,6-7,14,17H,4-5,8-13,15-16,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGWDEPVBTTZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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